1,3-Dithiane-2-carboxaldehyde, 2-methyl-
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Overview
Description
1,3-Dithiane-2-carboxaldehyde, 2-methyl- is an organic compound with the molecular formula C6H10OS2. It is a derivative of 1,3-dithiane, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is known for its versatility in organic synthesis, particularly as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-carboxaldehyde, 2-methyl- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-methyl-1,3-dithiane and formaldehyde.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at room temperature with continuous stirring.
The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1,3-dithiane-2-carboxaldehyde, 2-methyl- may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane-2-carboxaldehyde, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4.
Reduction: LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
1,3-Dithiane-2-carboxaldehyde, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dithiane-2-carboxaldehyde, 2-methyl- involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The sulfur atoms in the dithiane ring stabilize the negative charge, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound with similar reactivity but without the methyl and carboxaldehyde groups.
1,3-Dithiolane: Another sulfur-containing ring compound with slightly different reactivity.
1,4-Dithiane: A structural isomer with different chemical properties.
Uniqueness
1,3-Dithiane-2-carboxaldehyde, 2-methyl- is unique due to its specific functional groups, which enhance its reactivity and versatility in organic synthesis. The presence of the carboxaldehyde group allows for additional functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
4882-97-7 |
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Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-methyl-1,3-dithiane-2-carbaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(5-7)8-3-2-4-9-6/h5H,2-4H2,1H3 |
InChI Key |
MPTGKIPTVOWUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C=O |
Origin of Product |
United States |
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